molecular formula C20H27N3O3S B12718430 Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-59-3

Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B12718430
CAS No.: 85868-59-3
M. Wt: 389.5 g/mol
InChI Key: JDBKYYFWJRKHKS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a methanesulfonamide group linked to a phenyl ring, which is further connected to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with 3-bromopropyl methanesulfonate to form an intermediate. This intermediate is then reacted with 4-hydroxyphenyl methanesulfonamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(4-benzylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide
  • N-(4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)methanesulfonamide

Uniqueness

Methanesulfonamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the phenyl group on the piperazine moiety enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

85868-59-3

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C20H27N3O3S/c1-27(24,25)21-18-8-10-20(11-9-18)26-17-5-12-22-13-15-23(16-14-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3

InChI Key

JDBKYYFWJRKHKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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